2-(3-methoxypropyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Overview
Description
2-(3-methoxypropyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyridine ring, and a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxypropyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the methoxypropyl group. One common approach involves the use of 3,5-dibromo-1H-1,2,4-triazole as a starting material, which undergoes desymmetrization and subsequent reactions to form the triazole core
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that have been optimized for high yield and minimal by-products. Techniques such as continuous flow synthesis and the use of environmentally benign reagents are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxypropyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3-methoxypropyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of novel materials, including metal-organic frameworks and coordination polymers, due to its unique structural properties[][4].
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies[][4].
Mechanism of Action
The mechanism of action of 2-(3-methoxypropyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and naphthyridine core play crucial roles in binding to these targets, leading to the inhibition of enzymatic activity or modulation of receptor signaling pathways . This interaction can result in various biological effects, including the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid: This compound shares the triazole ring but differs in the overall structure and functional groups.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole-containing compound with distinct applications in medicinal chemistry.
Uniqueness
2-(3-methoxypropyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to its combination of a triazole ring, pyridine ring, and naphthyridine core, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
8-(3-methoxypropyl)-2-(1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3/c1-26-8-2-5-21-6-3-14-12(16(21)24)9-13-15(20-14)4-7-23(17(13)25)22-10-18-19-11-22/h3-4,6-7,9-11H,2,5,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEGOBMTXLIKAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=CC2=NC3=C(C=C2C1=O)C(=O)N(C=C3)N4C=NN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001119509 | |
Record name | 2-(3-Methoxypropyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001119509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158781-73-7 | |
Record name | 2-(3-Methoxypropyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1158781-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Methoxypropyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001119509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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